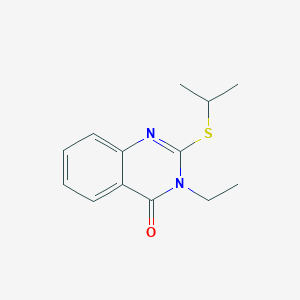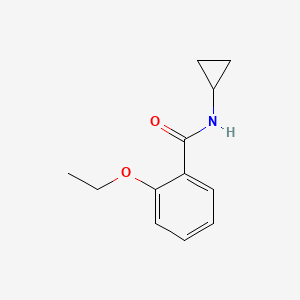
1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as CNB-001 and is a potential therapeutic agent for the treatment of various neurological disorders. The aim of
Mechanism of Action
The mechanism of action of CNB-001 involves the modulation of various cellular pathways that are involved in the pathogenesis of neurological disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are major contributors to neurodegeneration. CNB-001 also enhances the activity of various signaling pathways involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to increase the levels of various neurotransmitters such as acetylcholine and dopamine, which play a crucial role in cognitive function and memory. CNB-001 also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and synaptic plasticity.
Advantages and Limitations for Lab Experiments
CNB-001 has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, the compound has certain limitations, such as its low bioavailability and poor blood-brain barrier penetration, which may affect its efficacy in vivo.
Future Directions
The potential therapeutic applications of CNB-001 are vast, and several future directions can be explored to further understand its mechanism of action and optimize its efficacy. Some of the future directions include the development of novel formulations to improve its bioavailability and blood-brain barrier penetration, the investigation of its effects on other neurological disorders, and the exploration of its potential as a cognitive enhancer.
Conclusion:
In conclusion, CNB-001 is a promising therapeutic agent for the treatment of various neurological disorders. The compound exhibits neuroprotective, anti-inflammatory, and anti-oxidant properties and has been shown to enhance cognitive function and memory. The synthesis method of CNB-001 has been optimized to achieve high yields and purity of the final product. Although the compound has certain limitations, its potential therapeutic applications are vast, and several future directions can be explored to optimize its efficacy.
Synthesis Methods
CNB-001 is synthesized through a multi-step process involving the reaction of 4-chloro-2-nitrobenzoic acid with piperidine and subsequent reduction of the resulting intermediate. The final product is obtained through the reaction of the intermediate with carboxylic acid anhydride. The synthesis method of CNB-001 has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of these disorders. CNB-001 has also been studied for its potential use in enhancing cognitive function and memory.
properties
IUPAC Name |
1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c14-9-1-2-10(11(7-9)17(20)21)13(19)16-5-3-8(4-6-16)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXPIUNUKZXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)


![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
